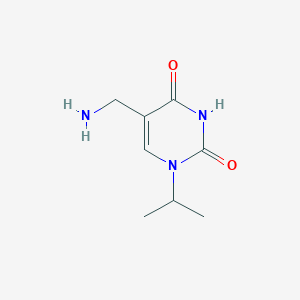
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes an aminomethyl group and a propan-2-yl group attached to a tetrahydropyrimidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst, followed by the introduction of the aminomethyl and propan-2-yl groups through subsequent reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are essential to isolate the final product.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The aminomethyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
科学的研究の応用
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme interactions, protein binding, and cellular processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which 5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
3-Aminoisobutyric acid: This compound shares the aminomethyl group but has a different core structure.
2-(Aminomethyl)propionic acid: Similar in having an aminomethyl group, but differs in the rest of the molecule.
DL-Beta-aminoisobutyric acid: Another compound with an aminomethyl group, used in different contexts.
Uniqueness
What sets 5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique tetrahydropyrimidine-2,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
5-(aminomethyl)-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-4-6(3-9)7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13) |
InChIキー |
IISNKJLQUOTNRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C(=O)NC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


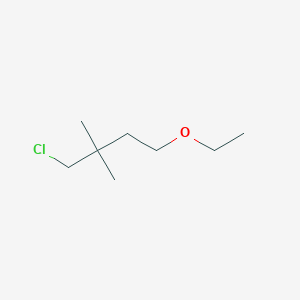
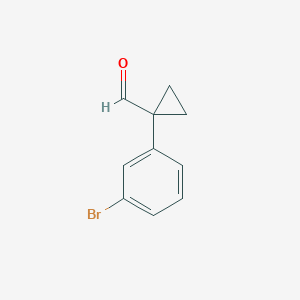
![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)

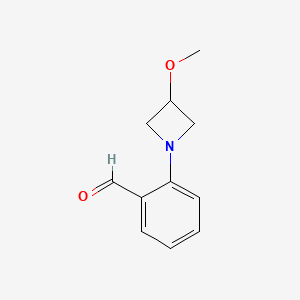
![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)

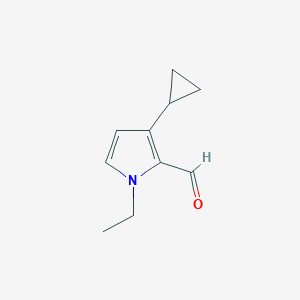
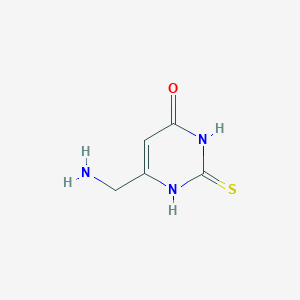
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)

